molecular formula C19H28BrN3OS B12265045 1-[4-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine

1-[4-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine

Cat. No.: B12265045
M. Wt: 426.4 g/mol
InChI Key: OPNZBGZZMMBKKM-UHFFFAOYSA-N
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Description

1-[4-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a piperidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine typically involves multiple steps:

    Formation of the Bromothiophene Intermediate: The initial step involves the bromination of thiophene to form 5-bromothiophene.

    Piperidine Derivative Synthesis: The bromothiophene is then reacted with piperidine to form 1-[(5-bromothiophen-2-yl)methyl]piperidine.

    Coupling with Piperazine: The piperidine derivative is further reacted with 4-methylpiperazine through a coupling reaction, often facilitated by a base such as potassium carbonate.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

1-[4-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 1-[4-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromothiophene moiety may play a crucial role in binding to these targets, while the piperidine and piperazine rings contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromothiophen-2-yl)methyl]piperidine
  • 4-Methylpiperazine
  • 5-Bromothiophene

Uniqueness

1-[4-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the but-2-yn-1-yl group adds to its versatility in chemical reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H28BrN3OS

Molecular Weight

426.4 g/mol

IUPAC Name

1-[4-[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine

InChI

InChI=1S/C19H28BrN3OS/c1-21-11-13-22(14-12-21)8-2-3-15-24-17-6-9-23(10-7-17)16-18-4-5-19(20)25-18/h4-5,17H,6-16H2,1H3

InChI Key

OPNZBGZZMMBKKM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)CC3=CC=C(S3)Br

Origin of Product

United States

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